2-(Tetradecyloxy)benzaldehyde
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Overview
Description
2-(Tetradecyloxy)benzaldehyde is an organic chemical compound with the molecular formula C21H34O2 . It is an aromatic compound which consists of a benzene ring attached to a long hydrocarbon chain.
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through PdCl2-catalyzed reactions with H2O2 in alcoholic solutions . Another method involves the use of enzymes in a two-step reaction with four enzymes . A one-pot synthesis of benzaldehyde derivatives has also been reported .Molecular Structure Analysis
The molecular formula of 2-(Tetradecyloxy)benzaldehyde is C21H34O2 . It has an average mass of 318.493 Da and a monoisotopic mass of 318.255890 Da .Chemical Reactions Analysis
Benzaldehyde reactions with H2O2 have been investigated using the palladium salt catalysts . The PdCl2 salt was found to be the most efficient catalyst for the formation of the goal products .Physical And Chemical Properties Analysis
The physical and chemical properties of organic compounds like 2-(Tetradecyloxy)benzaldehyde can be explained by understanding the various types of noncovalent forces . The compound has a molecular weight of 318.49300 and a density of 0.937 g/cm3 .Scientific Research Applications
Pharmaceutical Synthesis
Benzaldehyde derivatives are often used as intermediates in the synthesis of pharmaceuticals. They can serve as building blocks for creating various therapeutic agents with antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Mechanism of Action
Target of Action
The primary targets of 2-(Tetradecyloxy)benzaldehyde are the components of the cellular antioxidation system . This compound, like other benzaldehydes, has been found to disrupt cellular antioxidation systems, which is an effective method for controlling fungal pathogens .
Mode of Action
2-(Tetradecyloxy)benzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox activity of the compound . The compound can serve as a potent redox cycler, inhibiting microbial growth .
Biochemical Pathways
The affected biochemical pathways involve the mitochondrial respiratory chain (MRC) and the fungal antioxidation system . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring . The disruption of these pathways leads to the inhibition of fungal growth .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant given its potent antifungal activity and its ability to disrupt cellular antioxidation systems .
Result of Action
The result of the action of 2-(Tetradecyloxy)benzaldehyde is the effective inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .
Action Environment
Safety and Hazards
Future Directions
The synthesis of benzaldehyde derivatives has gathered a lot of attention due to the extensive use of these products as raw material aiming the industrial production of fibers, cosmetics, plasticizers, dyestuffs . Environmentally benign routes for the benzaldehyde oxidation using clean oxidants have gradually replaced the stoichiometric oxidation processes .
properties
IUPAC Name |
2-tetradecoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFXYUKUUUHHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634317 |
Source
|
Record name | 2-(Tetradecyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetradecyloxy)benzaldehyde | |
CAS RN |
24083-20-3 |
Source
|
Record name | 2-(Tetradecyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24083-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Tetradecyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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